

Commercial Suppliers and Technical Guide for Uracil-d2-1 in Research

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Compound of Interest

Compound Name: *Uracil-d2-1*

Cat. No.: *B1647003*

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This technical guide provides an in-depth overview of **Uracil-d2-1** for researchers, scientists, and drug development professionals. It covers commercially available sources, key technical data, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Introduction to Uracil-d2-1

Uracil-d2-1 is a deuterium-labeled version of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative studies. Its primary application is in the stable isotope dilution technique, a gold standard for accurate and precise quantification of endogenous uracil in biological matrices such as plasma and urine.^[1] This is particularly crucial for clinical research, especially in monitoring patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU), where uracil levels can indicate the activity of the drug-metabolizing enzyme dihydropyrimidine dehydrogenase (DPD).^[1]

Commercial Suppliers of Uracil-d2-1

Several reputable suppliers offer **Uracil-d2-1** for research purposes. The table below summarizes key quantitative data from some of these suppliers. It is important to note that product specifications can vary, and researchers should always refer to the supplier's certificate of analysis for the most accurate information.

Supplier	Product Name/Variant	CAS Number	Molecular Formula	Purity/Isotopic Enrichment
MedChemExpress	Uracil-d2-1	20666-60-8	C ₄ D ₂ H ₂ N ₂ O ₂	Not explicitly stated, sold for research use. [1]
Cambridge Isotope Laboratories, Inc.	Uracil (5,6-D ₂ , 98%)	24897-52-7	C ₄ H ₂ D ₂ N ₂ O ₂	98% Chemical Purity
LGC Standards	Uracil-1,3-d2	20666-60-8	C ₄ D ₂ H ₂ N ₂ O ₂	98 atom % D, min 98% Chemical Purity [2] [3]
Simson Pharma Limited	Uracil-1,3 D2	20666-60-8	C ₄ H ₂ D ₂ N ₂ O ₂	Certificate of Analysis provided with purchase. [4]

Experimental Protocol: Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the quantification of uracil in human plasma using **Uracil-d2-1** as an internal standard. This method is based on the principle of stable isotope dilution followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials and Reagents

- Uracil standard
- **Uracil-d2-1** (Internal Standard)
- LC-MS grade water
- LC-MS grade methanol

- LC-MS grade acetonitrile
- Formic acid
- Human plasma (blank, for calibration curve and quality controls)
- Microcentrifuge tubes
- Calibrated pipettes
- Centrifuge
- Nitrogen evaporator (optional)
- LC-MS/MS system

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and **Uracil-d2-1** in LC-MS grade water or a suitable organic solvent like methanol.
- Working Standard Solutions: Serially dilute the uracil stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected physiological concentrations of uracil in the study samples.
- Internal Standard Working Solution: Dilute the **Uracil-d2-1** stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent used for the working standards.

Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add a fixed volume (e.g., 20 µL) of the **Uracil-d2-1** internal standard working solution to each tube (except for blank samples).
- Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]

- Vortex the mixture for 30 seconds.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.^[1]
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.^[1]
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).^[1]
- Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.^[1]

LC-MS/MS Analysis

The specific parameters for the LC-MS/MS system will need to be optimized for the instrument being used. The following are general guidelines:

- Liquid Chromatography (LC): A C18 reversed-phase column is commonly used for the separation of uracil. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical starting point.
- Mass Spectrometry (MS/MS): The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both uracil and **Uracil-d2-1** need to be determined and optimized.

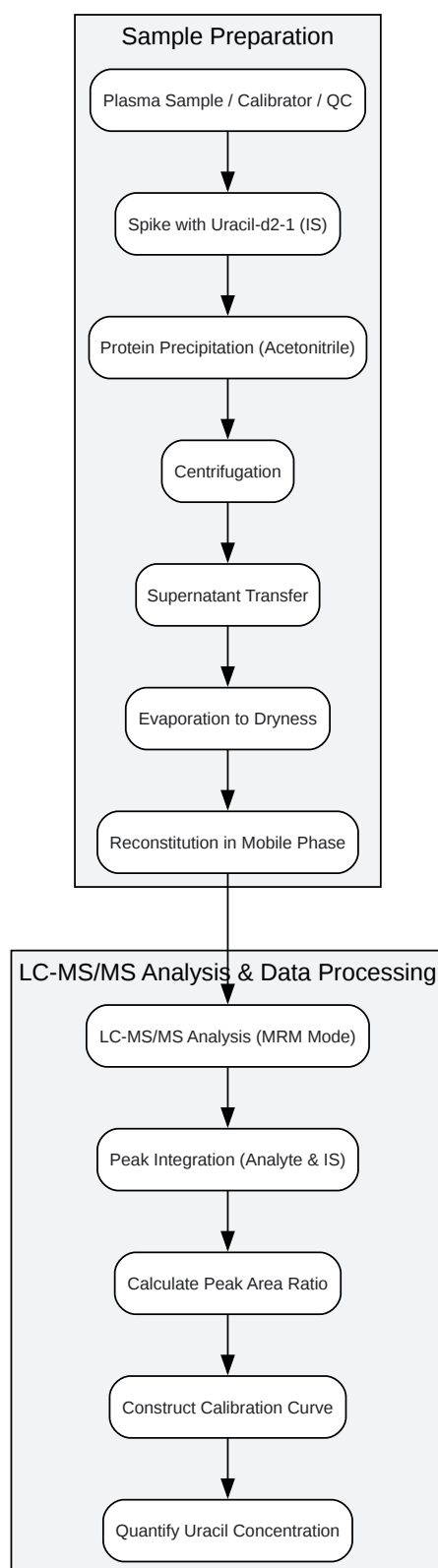
Data Analysis

- Integrate the peak areas for both the analyte (uracil) and the internal standard (**Uracil-d2-1**) in each chromatogram.
- Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., $1/x^2$) is often used.
- Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.[\[1\]](#)

Visualizations

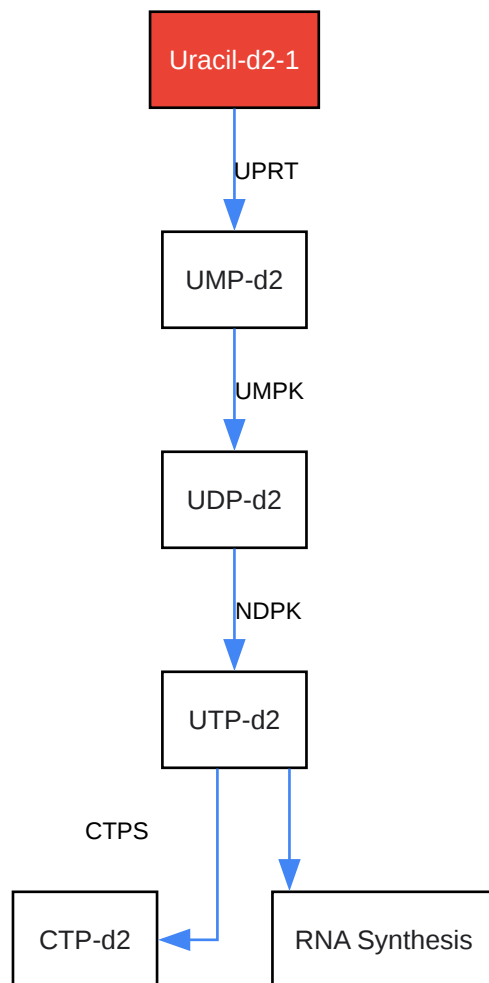
Experimental Workflow for Quantitative Analysis



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Caption: Workflow for quantitative analysis of uracil using **Uracil-d2-1**.

Pyrimidine Salvage Pathway



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Caption: Simplified pyrimidine salvage pathway showing the incorporation of **Uracil-d2-1**.

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